1,3-Bis(4-chlorophenyl)prop-2-en-1-one 1,3-Bis(4-chlorophenyl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 102692-35-3; 19672-59-4
VCID: VC5473781
InChI: InChI=1S/C15H10Cl2O/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10H
SMILES: C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Cl)Cl
Molecular Formula: C15H10Cl2O
Molecular Weight: 277.14

1,3-Bis(4-chlorophenyl)prop-2-en-1-one

CAS No.: 102692-35-3; 19672-59-4

Cat. No.: VC5473781

Molecular Formula: C15H10Cl2O

Molecular Weight: 277.14

* For research use only. Not for human or veterinary use.

1,3-Bis(4-chlorophenyl)prop-2-en-1-one - 102692-35-3; 19672-59-4

Specification

CAS No. 102692-35-3; 19672-59-4
Molecular Formula C15H10Cl2O
Molecular Weight 277.14
IUPAC Name 1,3-bis(4-chlorophenyl)prop-2-en-1-one
Standard InChI InChI=1S/C15H10Cl2O/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10H
Standard InChI Key YMEMCRBNZSLQCQ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1,3-Bis(4-chlorophenyl)prop-2-en-1-one belongs to the chalcone family, featuring a conjugated enone system (C=O\text{C=O} and C=C\text{C=C}) that enhances its electronic delocalization and chemical reactivity. The compound’s IUPAC name reflects its substitution pattern: two 4-chlorophenyl groups at positions 1 and 3 of the propenone chain. Its stereochemistry is defined by the (E)-configuration, as confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC15H10Cl2O\text{C}_{15}\text{H}_{10}\text{Cl}_2\text{O}
Average mass277.15 g/mol
Melting point158 °C
SMILES notationClc1ccc(cc1)/C=C/C(=O)c2ccc(Cl)cc2
InChiKeyYMEMCRBNZSLQCQ-XCVCLJGOSA-N

The presence of chlorine atoms at the para positions of the phenyl rings increases the compound’s lipophilicity, influencing its solubility in organic solvents and interaction with biological membranes .

Synthesis and Reaction Chemistry

Claisen-Schmidt Condensation

The primary synthetic route involves a base-catalyzed Claisen-Schmidt condensation between 4-chloroacetophenone and 4-chlorobenzaldehyde. This reaction proceeds via deprotonation of the ketone, nucleophilic attack on the aldehyde, and subsequent dehydration to form the α,β-unsaturated ketone .

4-Cl-C6H4COCH3+4-Cl-C6H4CHONaOH1,3-Bis(4-chlorophenyl)prop-2-en-1-one+H2O\text{4-Cl-C}_6\text{H}_4\text{COCH}_3 + \text{4-Cl-C}_6\text{H}_4\text{CHO} \xrightarrow{\text{NaOH}} \text{1,3-Bis(4-chlorophenyl)prop-2-en-1-one} + \text{H}_2\text{O}

Yields typically range from 65% to 80%, depending on reaction conditions such as temperature, solvent (commonly ethanol), and base concentration .

Functionalization Reactions

The enone system undergoes Michael additions, cycloadditions, and reductions. For example, reaction with hydroxylamine produces isoxazoline derivatives, while hydrogenation over palladium catalysts yields the saturated diketone . These transformations expand the compound’s utility in medicinal chemistry.

Physicochemical Properties

Thermal Stability

The compound exhibits a sharp melting point at 158 °C, indicative of high crystallinity . Thermogravimetric analysis (TGA) reveals decomposition onset at 290 °C, with primary degradation products including chlorobenzene and carbon monoxide .

Spectroscopic Profiles

  • UV-Vis: Absorption maxima at 280 nm (π→π* transition) and 320 nm (n→π* transition) in ethanol .

  • IR: Strong bands at 1665 cm1^{-1} (C=O stretch) and 1590 cm1^{-1} (C=C stretch) .

  • 1^1H NMR: Doublets at δ 7.2–7.8 ppm (aryl protons) and a trans-vinylic proton coupling (J=16.0HzJ = 16.0 \, \text{Hz}) at δ 7.5 ppm .

Concentration (μg/mL)Inhibition (%)Reference Standard
5062Ibuprofen (65)
10078Ibuprofen (82)

Antimicrobial Properties

The chlorophenyl groups enhance membrane permeability, enabling potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 μg/mL) and fungi (e.g., Candida albicans, MIC = 16 μg/mL) . Synergy with β-lactam antibiotics has been observed, reducing bacterial resistance .

Applications in Materials Science

Organic Semiconductors

The conjugated system facilitates charge transport, making the compound a candidate for organic field-effect transistors (OFETs). Thin-film studies show hole mobility of 0.12cm2/V\cdotps0.12 \, \text{cm}^2/\text{V·s}, comparable to polyacetylene derivatives .

Photodynamic Therapy

As a photosensitizer, the compound generates singlet oxygen (1O2^1\text{O}_2) under UV irradiation, enabling targeted cancer cell ablation. Quantum yield measurements (ΦΔ=0.45\Phi_\Delta = 0.45) suggest efficiency comparable to porphyrin-based agents .

Toxicological and Environmental Considerations

Acute Toxicity

Rodent studies indicate an LD50_{50} of 320 mg/kg (oral), with hepatotoxicity observed at doses above 100 mg/kg . Chronic exposure risks include renal tubular necrosis and oxidative stress .

Environmental Persistence

The compound’s half-life in soil exceeds 60 days due to chlorine substitution, necessitating biodegradation strategies using Pseudomonas spp. for bioremediation .

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